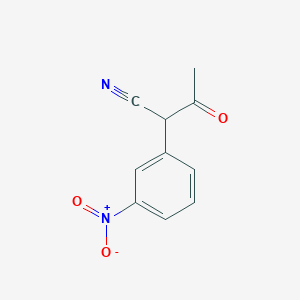
2-(3-Nitrophenyl)-3-oxobutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Nitrophenyl)-3-oxobutanenitrile: is an organic compound characterized by the presence of a nitrophenyl group attached to a butanenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)-3-oxobutanenitrile typically involves multi-step organic reactions. One common method starts with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the butanenitrile backbone through reactions such as alkylation or acylation. Specific reagents and conditions may vary, but common reagents include nitrating agents like nitric acid and sulfuric acid, and alkylating agents like alkyl halides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
化学反应分析
Types of Reactions: 2-(3-Nitrophenyl)-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or further nitrated derivatives.
科学研究应用
2-(3-Nitrophenyl)-3-oxobutanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 2-(3-Nitrophenyl)-3-oxobutanenitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the nitrile group can engage in nucleophilic addition reactions. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
- 2-(4-Nitrophenyl)-3-oxobutanenitrile
- 2-(2-Nitrophenyl)-3-oxobutanenitrile
- 2-(3-Nitrophenyl)-3-oxopropanenitrile
Comparison:
- 2-(3-Nitrophenyl)-3-oxobutanenitrile is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules.
- 2-(4-Nitrophenyl)-3-oxobutanenitrile has the nitro group in the para position, which can lead to different electronic and steric effects.
- 2-(2-Nitrophenyl)-3-oxobutanenitrile has the nitro group in the ortho position, affecting its reactivity and potential applications.
- 2-(3-Nitrophenyl)-3-oxopropanenitrile has a shorter carbon chain, which can influence its physical and chemical properties .
属性
IUPAC Name |
2-(3-nitrophenyl)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)10(6-11)8-3-2-4-9(5-8)12(14)15/h2-5,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAECDVCFAQCMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













